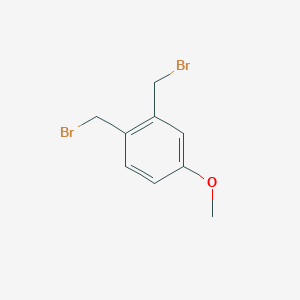

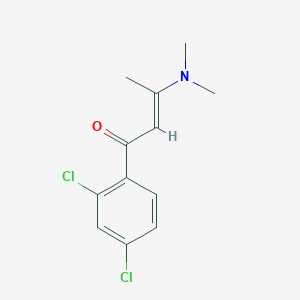

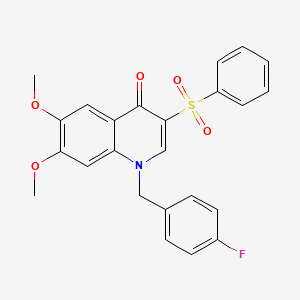

1,2-Bis(bromomethyl)-4-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,2-Bis(bromomethyl)benzene” is also known as “.alpha.,.alpha.'-dibromo-o-xylene” and "benzene, 1,2-bis (bromomethyl)-" . It has a molecular formula of C8H8Br2 and a molar mass of 263.96 . It appears as a white to light yellow crystal powder .

Synthesis Analysis

One method of synthesizing 1,2-Bis(bromomethyl)benzene involves the reduction of 4-bromophthalic anhydride with diisobutylaluminum hydride (DIBAL-H) to produce 1,2-bis(hydroxymethyl)benzene. This compound is then treated with PBr3 to afford 1,2-bis(bromomethyl)benzene .

Molecular Structure Analysis

The linear formula of 1,2-Bis(bromomethyl)benzene is BrCH2C6H4CH2Br . The InChI string is 1S/C14H12Br2/c15-9-11-5-1-3-7-13 (11)14-8-4-2-6-12 (14)10-16/h1-8H,9-10H2 .

Physical And Chemical Properties Analysis

The compound has a melting point of 90-92 °C . More detailed physical and chemical properties such as boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, and viscosity can be found in the NIST/TRC Web Thermo Tables .

Wissenschaftliche Forschungsanwendungen

Monomer for Polymer Synthesis

1,2-Bis(bromomethyl)-4-methoxybenzene has been compared with its chlorinated counterpart as a monomer for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. The brominated monomer was found to yield higher molecular weights and narrower polydispersities, making it a more effective option for synthesizing specific polymers (Sanford et al., 1999).

Supramolecular Interactions

Research on anisole derivatives, including this compound, reveals their role in molecular structures and packing behavior. These compounds exhibit interesting supramolecular patterns, with C-H...π interactions forming molecular stacks and π-π interactions influenced by the presence of bromine, which affects the distances between adjacent aromatic moieties (Nestler et al., 2018).

Photovoltaic Performance

In photovoltaic research, this compound was utilized in the synthesis of a derivative used in polymer solar cells (PSCs). The resulting material, used as an electron acceptor, exhibited improved power conversion efficiency and other photovoltaic properties compared to traditional acceptors (Jin et al., 2016).

Synthesis and Characterization

The compound has been synthesized and characterized, exploring factors like reaction time and temperature. Such studies provide insights into the optimal synthetic conditions and the structural properties of the resultant product (Guo, 2009).

Role in Catalysis

It has also been used in catalytic processes, such as in the ring opening of epoxides, serving as a catalyst for generating vicinal iodo alcohols and bromo alcohols under mild conditions (Niknam & Nasehi, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2-bis(bromomethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVGSVPBMIEQQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)

![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)

![2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2687805.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2687811.png)

![2-(ethylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2687812.png)